N-(2-chlorobenzyl)-4-ethoxybenzamide

Nicotinic Acetylcholine Receptors α3β4 nAChR Antagonism Neuroscience Research

Researchers investigating α3β4 nicotinic receptors in addiction or pain models face unreliable data from non-selective ligands. N-(2-chlorobenzyl)-4-ethoxybenzamide provides the targeted solution: • Sub-nanomolar α3β4 antagonist (IC50 = 1.8 nM) with ≥6.7-fold selectivity over α4β2/α4β4 subtypes. • Enables low-concentration use, minimizing solvent artifacts. • Also validated as SERT inhibitor (IC50 = 100 nM, 6.6-fold selective vs DAT) and CYP4Z1 probe. Supplied with purity ≥98% for consistent, reproducible results. Standard B2B shipping available.

Molecular Formula C16H16ClNO2
Molecular Weight 289.75 g/mol
Cat. No. B5733720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-4-ethoxybenzamide
Molecular FormulaC16H16ClNO2
Molecular Weight289.75 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl
InChIInChI=1S/C16H16ClNO2/c1-2-20-14-9-7-12(8-10-14)16(19)18-11-13-5-3-4-6-15(13)17/h3-10H,2,11H2,1H3,(H,18,19)
InChIKeyKYAOHVOCGNUFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorobenzyl)-4-ethoxybenzamide: Physicochemical & Structural Profile


N-(2-Chlorobenzyl)-4-ethoxybenzamide (CAS 692768-04-0) is a synthetic small molecule belonging to the N-benzylbenzamide class, characterized by a 2-chlorobenzyl substituent at the amide nitrogen and a 4-ethoxy group on the benzamide phenyl ring . Its molecular formula is C16H16ClNO2 with a molecular weight of 289.76 g/mol . The compound features a calculated LogP of approximately 4.06 and a polar surface area (PSA) of 38.33 Ų, indicating moderate lipophilicity and potential blood-brain barrier permeability . It is typically supplied as a research-grade compound with purity ≥95% .

N-(2-Chlorobenzyl)-4-ethoxybenzamide: In-Class Substitution Specificity


Within the N-benzylbenzamide chemotype, subtle structural modifications—such as the position of the chloro substituent, the nature of the N-alkyl linker, or the electronic character of the benzamide ring—can profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1][2]. For instance, the 2-chlorobenzyl moiety confers distinct conformational preferences and electronic effects compared to 4-chlorobenzyl or unsubstituted benzyl analogs, while the 4-ethoxy group modulates lipophilicity and metabolic stability relative to methoxy or hydrogen substituents [3]. Consequently, generic substitution with a closely related analog (e.g., N-benzyl-4-ethoxybenzamide or N-(4-chlorobenzyl)-4-ethoxybenzamide) without empirical validation risks irreproducible results and wasted research resources.

N-(2-Chlorobenzyl)-4-ethoxybenzamide: Key Differentiation Evidence


nAChR Subtype Antagonism Profile

N-(2-Chlorobenzyl)-4-ethoxybenzamide demonstrates potent antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChR) with an IC50 of 1.8 nM in a functional 86Rb+ efflux assay [1]. In the same assay system, the compound exhibits approximately 6.7-fold selectivity over α4β2 nAChR (IC50 = 12 nM) and 8.3-fold selectivity over α4β4 nAChR (IC50 = 15 nM) [1]. This activity profile is distinct from the reference nAChR antagonist mecamylamine, which typically displays IC50 values in the micromolar range (1-5 µM) for these receptor subtypes, underscoring the substantial potency advantage of this benzamide derivative [2].

Nicotinic Acetylcholine Receptors α3β4 nAChR Antagonism Neuroscience Research

Monoamine Transporter Selectivity Profile

N-(2-Chlorobenzyl)-4-ethoxybenzamide displays a distinct monoamine transporter inhibition profile characterized by preferential activity at the serotonin transporter (SERT) relative to dopamine (DAT) and norepinephrine (NET) transporters [1]. In HEK293 cells expressing human transporters, the compound inhibits [3H]serotonin uptake with an IC50 of 100 nM, while inhibition of [3H]dopamine uptake (DAT) requires an IC50 of 658 nM (6.6-fold lower potency) and [3H]norepinephrine uptake (NET) shows an IC50 of 443 nM (4.4-fold lower potency) [1]. This profile contrasts with the balanced DAT/NET/SERT inhibition observed with many classical reuptake inhibitors and positions this compound as a tool for investigating SERT-preferring pharmacology [2].

Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT) Monoamine Reuptake Inhibition

Lipophilicity & Membrane Permeability Advantage

N-(2-Chlorobenzyl)-4-ethoxybenzamide exhibits a calculated LogP of 4.064, which is substantially higher than unsubstituted benzamide (LogP ~0.5) and N-benzylbenzamide (LogP ~2.5), and exceeds that of the 4-chloro regioisomer N-(4-chlorophenyl)-4-ethoxybenzamide (LogP = 3.2) [1]. The elevated lipophilicity arises from the synergistic contribution of the 2-chlorobenzyl moiety (cLogP increment ~+1.5) and the 4-ethoxy substituent (cLogP increment ~+0.8) [2]. This property predicts enhanced passive membrane permeability and potentially improved blood-brain barrier penetration compared to less lipophilic analogs, a critical differentiator for central nervous system (CNS) target engagement [3].

Lipophilicity LogP Blood-Brain Barrier Penetration Physicochemical Property

CYP4Z1 Inhibition & Metabolic Stability

N-(2-Chlorobenzyl)-4-ethoxybenzamide inhibits cytochrome P450 4Z1 (CYP4Z1) with an IC50 of 300 nM in human HepG2 cell membranes transduced with lentiviral vector [1]. CYP4Z1 is a fatty acid hydroxylase overexpressed in several cancers and implicated in tumor progression and angiogenesis [2]. Notably, the compound's IC50 of 7.2 µM in a related CYP4Z1 assay format indicates context-dependent potency variations that warrant careful experimental control [1]. Comparative data for the unsubstituted benzamide core or N-benzylbenzamide in this assay system are not publicly available, but the 300 nM IC50 positions this compound as a moderately potent CYP4Z1 probe relative to known inhibitors such as HET0016 (IC50 ~40 nM) [3].

CYP4Z1 Inhibition Metabolic Stability Drug Metabolism Cancer Research

N-(2-Chlorobenzyl)-4-ethoxybenzamide: Research Application Scenarios


α3β4 nAChR Antagonism in Neuroscience

Researchers investigating the role of α3β4 nicotinic receptors in addiction, pain, or autonomic function can employ N-(2-chlorobenzyl)-4-ethoxybenzamide as a potent (IC50 = 1.8 nM) antagonist with ≥6.7-fold selectivity over α4β2 and α4β4 subtypes [1]. This selectivity profile is particularly valuable for dissecting α3β4-specific contributions in tissues where multiple nAChR subtypes are co-expressed (e.g., autonomic ganglia, adrenal medulla). The compound's sub-nanomolar potency enables low-concentration use, minimizing solvent-related artifacts and off-target effects [2].

SERT-Selective Transporter Profiling

For studies examining serotonin transporter function in isolation from dopamine and norepinephrine systems, this compound offers a 6.6-fold selectivity window (SERT IC50 = 100 nM vs DAT IC50 = 658 nM) [1]. This selectivity fingerprint is advantageous for validating SERT-mediated phenotypes in behavioral pharmacology assays, radioligand binding displacement studies, or neurotransmitter release experiments where DAT/NET confounding must be controlled . The moderate LogP (4.06) further supports CNS penetration, enhancing utility in in vivo models .

CYP4Z1 in Cancer Metabolism Research

Given the overexpression of CYP4Z1 in breast, prostate, and ovarian cancers, N-(2-chlorobenzyl)-4-ethoxybenzamide serves as a research tool for interrogating CYP4Z1-dependent pathways in tumor cell proliferation and angiogenesis [1][2]. The compound's 300 nM IC50 in HepG2 membrane assays provides a working concentration range for cell-based studies, though researchers should be aware of assay-dependent potency variability (IC50 = 7.2 µM in alternative formats) and incorporate appropriate controls .

N-Benzylbenzamide Lipophilicity SAR

As part of structure-activity relationship (SAR) campaigns, N-(2-chlorobenzyl)-4-ethoxybenzamide serves as a reference point for understanding how the combination of 2-chloro and 4-ethoxy substituents influences physicochemical properties [1]. Its elevated LogP (4.06) relative to regioisomers and less substituted analogs provides a benchmark for designing CNS-penetrant benzamide derivatives [2]. The compound can be used as a comparator in permeability assays (e.g., PAMPA, Caco-2) to calibrate the impact of lipophilicity on membrane flux .

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